molecular formula C8H13N3 B13144998 2-(1-Hydrazinylpropyl)pyridine

2-(1-Hydrazinylpropyl)pyridine

Cat. No.: B13144998
M. Wt: 151.21 g/mol
InChI Key: XMVNNWBNRZIUCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Hydrazinylpropyl)pyridine is a chemical compound that belongs to the class of hydrazinopyridines It is characterized by the presence of a hydrazine group attached to a pyridine ring, which imparts unique chemical and biological properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Hydrazinylpropyl)pyridine typically involves the nucleophilic substitution of halogen atoms in pyridine derivatives with hydrazine hydrate. One common method is the reaction of halopyridines with hydrazine hydrate in solvents such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran (THF), dimethylformamide (DMF), or methylene chloride. The reaction conditions vary depending on the structure of the initial halogen-substituted pyridine, with temperatures ranging from 0 to 150°C .

Industrial Production Methods: Industrial production of hydrazinopyridines, including this compound, often involves large-scale nucleophilic substitution reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the reduction of corresponding diazonium salts is another method employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-(1-Hydrazinylpropyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include pyridine N-oxides, reduced hydrazine derivatives, and substituted pyridine compounds .

Scientific Research Applications

2-(1-Hydrazinylpropyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various biologically active molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory, antiulcer, and antimicrobial agent.

    Industry: It is utilized in the development of herbicides, plant growth regulators, and fungicides.

Mechanism of Action

The mechanism of action of 2-(1-Hydrazinylpropyl)pyridine involves its interaction with molecular targets and pathways within biological systems. The hydrazine group can form covalent bonds with specific enzymes, leading to inhibition or modulation of their activity. Additionally, the pyridine ring can interact with various receptors and proteins, influencing cellular processes .

Comparison with Similar Compounds

Uniqueness: 2-(1-Hydrazinylpropyl)pyridine is unique due to the presence of both the hydrazine and propyl groups, which confer distinct chemical reactivity and biological activity compared to other hydrazinopyridine derivatives .

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

1-pyridin-2-ylpropylhydrazine

InChI

InChI=1S/C8H13N3/c1-2-7(11-9)8-5-3-4-6-10-8/h3-7,11H,2,9H2,1H3

InChI Key

XMVNNWBNRZIUCL-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=N1)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.